molecular formula C8H9BrO4 B13421012 Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate

Cat. No.: B13421012
M. Wt: 249.06 g/mol
InChI Key: UIPILPVCRYWSBB-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4th position, an ethyl ester group at the 3rd position, and a keto group at the 2nd position of the pyran ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate typically involves the bromination of a suitable pyran precursor followed by esterification. One common method involves the bromination of 5,6-dihydro-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and esterification steps can be optimized for large-scale production by controlling reaction temperatures, concentrations, and reaction times. The use of automated reactors and purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 4-amino-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate or ethyl 4-thio-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate.

    Reduction: The major product is ethyl 4-bromo-5,6-dihydro-2-hydroxy-2H-pyran-3-carboxylate.

    Oxidation: Products may include ethyl 4-bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The bromine atom and the keto group play crucial roles in its binding affinity and reactivity with molecular targets. The compound’s ability to undergo nucleophilic substitution and reduction reactions also contributes to its versatility in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
  • Methyl 2-oxo-2H-pyran-3-carboxylate
  • Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]

Uniqueness

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate is unique due to the presence of the bromine atom at the 4th position, which imparts distinct reactivity compared to other pyran derivatives. This structural feature allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of the ethyl ester and keto groups enhances its versatility in various chemical transformations.

Properties

Molecular Formula

C8H9BrO4

Molecular Weight

249.06 g/mol

IUPAC Name

ethyl 4-bromo-6-oxo-2,3-dihydropyran-5-carboxylate

InChI

InChI=1S/C8H9BrO4/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h2-4H2,1H3

InChI Key

UIPILPVCRYWSBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCOC1=O)Br

Origin of Product

United States

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